4-(5-cyano-1H-indol-3-yl)butyl methanesulfonate
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Overview
Description
4-(5-cyano-1H-indol-3-yl)butyl methanesulfonate is a chemical compound that belongs to the indole family. Indole derivatives are significant in various fields due to their biological activities and presence in natural products. This compound is characterized by the presence of a cyano group at the 5-position of the indole ring and a butyl methanesulfonate group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-cyano-1H-indol-3-yl)butyl methanesulfonate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Butyl Group: The butyl group can be attached through a Friedel-Crafts alkylation reaction.
Methanesulfonation: Finally, the methanesulfonate group is introduced by reacting the butylated indole with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(5-cyano-1H-indol-3-yl)butyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: 4-(5-amino-1H-indol-3-yl)butyl methanesulfonate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-cyano-1H-indol-3-yl)butyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-cyano-1H-indol-3-yl)butyl methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate .
- 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid .
Uniqueness
4-(5-cyano-1H-indol-3-yl)butyl methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonate group makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C14H16N2O3S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
4-(5-cyano-1H-indol-3-yl)butyl methanesulfonate |
InChI |
InChI=1S/C14H16N2O3S/c1-20(17,18)19-7-3-2-4-12-10-16-14-6-5-11(9-15)8-13(12)14/h5-6,8,10,16H,2-4,7H2,1H3 |
InChI Key |
GQVBXGAGMAZEKW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCCC1=CNC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
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